N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a dioxopyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group can be introduced through a condensation reaction between a succinimide derivative and an acyl chloride.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the target molecule, typically using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may have applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other biological functions.
Comparison with Similar Compounds
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be compared with similar compounds, such as:
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: A similar compound with a propionamide group instead of an acetamide group.
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide: A similar compound with a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(10-21-17(24)3-4-18(21)25)19-6-7-22-15(12-1-2-12)9-14(20-22)13-5-8-26-11-13/h5,8-9,11-12H,1-4,6-7,10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKLDZONHXJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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